molecular formula C13H23N3O B1464260 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine CAS No. 1183497-71-3

1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine

Cat. No.: B1464260
CAS No.: 1183497-71-3
M. Wt: 237.34 g/mol
InChI Key: WNFNFGJHGISKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazine rings are common in many pharmaceuticals and have a wide range of uses .


Synthesis Analysis

The synthesis of piperazine compounds often involves reactions with various types of amines . For example, one method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . The specific synthesis process for “this compound” is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring, a cyclopropyl group, and a piperidine-4-carbonyl group . The specific structural details, such as bond lengths and angles, are not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not detailed in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources .

Scientific Research Applications

Antimicrobial Activity

1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine derivatives have been synthesized and found to possess notable antimicrobial properties. For instance, amide derivatives of quinolone, including compounds with the 1-cyclopropyl moiety, demonstrated antimicrobial activity against various bacteria strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and fungi like C. albicans (Patel, Patel, & Chauhan, 2007). Similarly, synthesized Schiff base and thiazolidinone derivatives of 1-cyclopropyl-4-quinolone exhibited potent antibacterial and antifungal activities against organisms like S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus (Patel & Patel, 2010).

Anticancer and Antituberculosis Properties

Compounds with the 1-cyclopropyl moiety have been explored for their anticancer and antituberculosis effects. Derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, highlighting their potential as therapeutic agents in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Photochemical Properties

Research into the photochemistry of certain 1-cyclopropyl derivatives such as ciprofloxacin has revealed intricate photochemical reactions under various conditions, providing insights into the stability and photo-induced transformations of these compounds (Mella, Fasani, & Albini, 2001).

Enzyme Inhibition

Studies have also focused on the enzyme-inhibitory properties of 1-cyclopropyl derivatives. Compounds synthesized with this moiety have shown inhibition of enzymes such as acetyl-CoA carboxylase, revealing potential for therapeutic applications in metabolic disorders (Chonan et al., 2011).

Structural and Chemical Studies

Research has also been conducted on the crystal structures, Hirshfeld surface analyses, and energy frameworks of certain 1-cyclopropyl compounds, providing deeper understanding of their chemical and physical properties (Ullah & Stoeckli-Evans, 2021).

Mechanism of Action

Target of Action

The primary target of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

this compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The binding of this compound to GABA receptors affects the GABAergic pathway . This pathway is involved in inhibitory neurotransmission in the central nervous system . The downstream effects of this interaction include the paralysis of the worm, which is then dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .

Result of Action

The molecular and cellular effects of this compound’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm . This leads to the worm being dislodged from the intestinal lumen and expelled from the body .

Safety and Hazards

“1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine” is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine” are not specified in the available resources .

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonding interactions with specific residues in proteins, which can influence the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the migration and invasion of certain cell types, which is essential for understanding its role in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in proteins, which can alter the protein’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function .

Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(11-3-5-14-6-4-11)16-9-7-15(8-10-16)12-1-2-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFNFGJHGISKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine
Reactant of Route 6
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.